Dual ECE-1/NEP Inhibition: A Unique Potency Ratio Not Replicated by Selective Analogs
CGS 26303 exhibits a dual inhibitory profile with a characteristic potency ratio: it potently inhibits NEP (IC50 = 1 nM) while moderately inhibiting ECE-1 (IC50 = 410 nM), yielding an approximately 410-fold preference for NEP over ECE-1 [1]. In contrast, the selective ECE-1 inhibitor CGS 35066 demonstrates an inverted selectivity profile with an IC50 of 22 nM for ECE-1 and 2.3 μM for NEP (approximately 105-fold preference for ECE-1 over NEP) [2]. The selective NEP inhibitor CGS 24592 lacks meaningful ECE-1 inhibitory activity [3]. This unique potency fingerprint is critical for experiments where simultaneous modulation of both endothelin and natriuretic peptide pathways is required.
| Evidence Dimension | Inhibitory potency against recombinant human ECE-1 and NEP |
|---|---|
| Target Compound Data | ECE-1 IC50 = 410 nM; NEP IC50 = 1 nM |
| Comparator Or Baseline | CGS 35066: ECE-1 IC50 = 22 nM, NEP IC50 = 2.3 μM; CGS 24592: selective NEP inhibitor with minimal ECE-1 activity |
| Quantified Difference | CGS 26303 exhibits ~410-fold preference for NEP over ECE-1, while CGS 35066 exhibits ~105-fold preference for ECE-1 over NEP |
| Conditions | Recombinant human ECE-1 expressed in CHO cells; rat kidney NEP |
Why This Matters
Researchers requiring dual-pathway modulation in cardiovascular models cannot substitute selective inhibitors without fundamentally altering the neurohormonal intervention.
- [1] Jeng AY, et al. Design and synthesis of a potent and selective endothelin-converting enzyme inhibitor, CGS 35066. J Cardiovasc Pharmacol. 2000;36(5 Suppl 1):S36-9. View Source
- [2] De Lombaert S, et al. Potent and selective non-peptidic inhibitors of endothelin-converting enzyme-1 with sustained duration of action. J Med Chem. 2000;43(3):488-504. View Source
- [3] De Lombaert S, et al. Pharmacological profile of a non-peptidic dual inhibitor of neutral endopeptidase 24.11 and endothelin-converting enzyme. Biochem Biophys Res Commun. 1994;204(1):407-412. View Source
